molecular formula C6H9BrO B12832929 4-Bromobicyclo[2.1.1]hexan-1-ol

4-Bromobicyclo[2.1.1]hexan-1-ol

Cat. No.: B12832929
M. Wt: 177.04 g/mol
InChI Key: PHEZUICDMUEHTO-UHFFFAOYSA-N
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Description

4-Bromobicyclo[211]hexan-1-ol is a bicyclic compound with a bromine atom and a hydroxyl group attached to a hexane ring This compound is part of the bicyclo[21

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobicyclo[2.1.1]hexan-1-ol typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes, which can be achieved using photochemistry. This method allows for the efficient and modular synthesis of bicyclo[2.1.1]hexane derivatives . The reaction conditions often involve the use of a mercury lamp and specific solvents to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical synthesis methods. the use of mercury lamps and toxic reagents can pose challenges for large-scale production. Therefore, alternative methods that are more scalable and environmentally friendly are being explored .

Chemical Reactions Analysis

Types of Reactions

4-Bromobicyclo[2.1.1]hexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromobicyclo[2.1.1]hexan-1-ol involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: The parent compound without the bromine and hydroxyl groups.

    4-Bromobicyclo[2.1.1]hexane: Similar structure but lacks the hydroxyl group.

    Bicyclo[2.1.1]hexan-1-ol: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromobicyclo[2.1.1]hexan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which provide distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

4-bromobicyclo[2.1.1]hexan-1-ol

InChI

InChI=1S/C6H9BrO/c7-5-1-2-6(8,3-5)4-5/h8H,1-4H2

InChI Key

PHEZUICDMUEHTO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(C2)O)Br

Origin of Product

United States

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